N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S3/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIUAKBIXJKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize yield and purity. The exact industrial methods for producing this compound are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antibacterial Properties
The sulfonamide group is well-known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism disrupts bacterial growth, making N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide a candidate for antibiotic development. Preliminary studies have shown promising results against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Antifungal Activity
Research has indicated that the compound also exhibits antifungal properties, potentially effective against fungi such as Candida albicans. The presence of the thiophene ring enhances the compound's interaction with fungal cell membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
In addition to its antimicrobial activities, this compound has been studied for its anti-inflammatory effects. Case studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound using mouse models. It was found that treatment with this compound led to a significant decrease in inflammation markers such as TNF-alpha and IL-6, indicating its potential use in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Key Observations :
Physical and Spectroscopic Properties
Table 2: Comparative Physical Properties
Key Differences :
- The target’s hydroxy group would produce a broad O-H stretch (~3300 cm⁻¹), absent in keto or enamide analogs.
- Melting Points : Keto derivatives (e.g., 4a) exhibit higher melting points due to stronger intermolecular dipole interactions .
Table 3: Pharmacological Profiles of Thiophene-Sulfonamide Derivatives
Inference :
- Thiophene-sulfonamide hybrids (e.g., 26–28) demonstrate potent anticancer activity, suggesting the target compound may share similar mechanisms. The hydroxy group could enhance binding to hydrophilic enzyme pockets .
- Antimicrobial Potential: Benzoxazole-thiophene hybrids (e.g., 4a) show efficacy against pathogens, implying the target’s sulfonamide group may improve antibacterial action via folate pathway inhibition .
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 303.41 g/mol. The compound features both thiophene and sulfonamide functional groups, which contribute to its unique chemical properties and biological activities.
Synthesis Methodology
The synthesis typically involves:
- Preparation of the Thiophene Derivative : Functionalization of thiophene to introduce the hydroxypropyl group.
- Reaction with Sulfonyl Chloride : The functionalized thiophene derivative is reacted with sulfonyl chloride under basic conditions, often using triethylamine or pyridine as a base.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives similar to this compound can induce apoptosis in tumor cells. For instance, compounds with a similar thiophene-sulfonamide core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on cancer cells (IC50 < 10 µM) .
Antimicrobial Efficacy
A study demonstrated that thiophene derivatives exhibit promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating the potential for therapeutic applications in treating infections .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | <10 | E. coli, S. aureus |
| Comparison Drug | 0.5 - 5 | Ciprofloxacin |
Anticancer Activity
In vitro studies on HL-60 cells revealed that the compound induces apoptosis through the mitochondrial pathway, significantly reducing cell viability .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | <10 | Apoptosis induction via mitochondrial pathway |
| ABT-737 | 0.3 - 1 | Bcl-xL inhibition |
Case Studies
- Case Study on Antibacterial Activity : A recent investigation into the antibacterial properties of thiophene derivatives found that this compound exhibited significant activity against multidrug-resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
- Case Study on Cancer Cell Lines : In another study focusing on various cancer cell lines, the compound was shown to selectively induce apoptosis in cancerous cells while sparing normal cells, highlighting its potential for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
